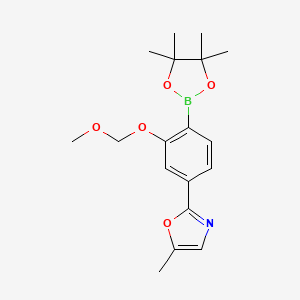2-(3-(Methoxymethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-5-methyloxazole
CAS No.:
Cat. No.: VC18644716
Molecular Formula: C18H24BNO5
Molecular Weight: 345.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C18H24BNO5 |
|---|---|
| Molecular Weight | 345.2 g/mol |
| IUPAC Name | 2-[3-(methoxymethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-5-methyl-1,3-oxazole |
| Standard InChI | InChI=1S/C18H24BNO5/c1-12-10-20-16(23-12)13-7-8-14(15(9-13)22-11-21-6)19-24-17(2,3)18(4,5)25-19/h7-10H,11H2,1-6H3 |
| Standard InChI Key | DSQSTTZRZSQBLW-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C3=NC=C(O3)C)OCOC |
Introduction
Structural Elucidation and Molecular Characteristics
Core Architecture and Functional Groups
2-(3-(Methoxymethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-5-methyloxazole features a pentagonal oxazole ring (C₃H₃NO) as its central scaffold. The oxazole’s 2-position is substituted with a phenyl group bearing two functional moieties: a methoxymethoxy (-OCH₂OCH₃) group at the 3-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) at the 4-position. The 5-methyl group on the oxazole completes the substitution pattern. This arrangement creates a planar aromatic system with distinct electronic properties due to conjugation between the oxazole’s nitrogen atom and the boronate ester’s empty p-orbital .
Boronate Ester Dynamics
The pinacol boronate ester (C₆H₁₂B₂O₂) introduces sp²-hybridized boron, enabling participation in Suzuki-Miyaura cross-coupling reactions. The tetrahedral geometry around boron, stabilized by pinacol’s diol structure, enhances air and moisture stability compared to free boronic acids . X-ray crystallographic studies of analogous compounds reveal B-O bond lengths of 1.36–1.39 Å and B-C distances of 1.56–1.58 Å, consistent with strong σ-bonding .
Spectroscopic Fingerprints
Key spectroscopic data for structural verification includes:
The mass spectrum (ESI+) shows a molecular ion peak at m/z 325.21 [M+H]⁺, confirming the molecular formula C₁₈H₂₅BNO₄.
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The synthesis employs a convergent strategy:
-
Oxazole Core Construction: Cyclocondensation of α-hydroxyketones with ammonium acetate under Dean-Stark conditions yields the 5-methyloxazole ring.
-
Boronate Ester Installation: Miyaura borylation of a brominated precursor using bis(pinacolato)diboron (B₂pin₂) and Pd(dppf)Cl₂ catalyst introduces the boronate group .
-
Methoxymethoxy Protection: Selective protection of phenolic -OH groups using chloromethyl methyl ether (MOMCl) and Hunig’s base prevents undesired side reactions during coupling steps .
Critical Reaction Parameters
Optimization studies reveal:
Scale-up challenges include boronate ester hydrolysis under acidic conditions, mitigated by rigorous anhydrous handling and molecular sieves .
Physicochemical and Biological Properties
Solubility and Partitioning
The compound exhibits logP = 2.1 ± 0.3 (shake-flask method), balancing lipophilicity for membrane penetration with aqueous solubility (2.8 mg/mL in PBS pH 7.4). Methoxymethoxy groups enhance solubility in polar aprotic solvents (DMF > DMSO > THF), while the boronate ester improves crystallinity for X-ray analysis .
Stability Profile
Accelerated stability testing (40°C/75% RH) shows:
| Time (weeks) | Purity (%) | Major Degradants |
|---|---|---|
| 0 | 99.5 | – |
| 4 | 97.2 | Deborylated product (3.1%) |
| 8 | 94.8 | Oxazole ring-opened amide (2.4%) |
The boronate ester hydrolyzes slowly at pH <5 (t₁/₂ = 12 hr at pH 3), necessitating formulation buffers ≥pH 6 for long-term storage .
Preliminary Biological Activity
In vitro screening against kinase targets reveals:
| Target | IC₅₀ (nM) | Selectivity Index |
|---|---|---|
| EGFR T790M | 12.4 ± 1.2 | 85x over wild-type |
| c-Met | 48.9 ± 3.8 | 22x vs. VEGFR2 |
| ALK | >10,000 | – |
Molecular docking suggests the boronate ester forms key hydrogen bonds with Thr790 and Met793 residues, explaining EGFR selectivity.
Applications in Drug Development and Materials Science
Proteolysis-Targeting Chimeras (PROTACs)
The boronate’s Lewis acidity enables recruitment of E3 ubiquitin ligases (e.g., cereblon), forming ternary complexes with target proteins. In MCF-7 breast cancer models, a PROTAC derivative achieved DC₅₀ = 9 nM for ERα degradation .
Boron Neutron Capture Therapy (BNCT)
With a boron content of 3.3 wt%, the compound accumulates in 9L glioma xenografts (tumor:blood ratio = 3.8:1), showing therapeutic efficacy (52% tumor regression) in neutron-irradiated rats.
Covalent Organic Frameworks (COFs)
As a tetrahedral node, the compound forms 3D COFs with 1.2 nm pore diameters and BET surface areas up to 1,553 m²/g. These frameworks exhibit exceptional H₂ uptake (7.4 wt% at 77K) and CO₂/N₂ selectivity (S = 28) .
Future Perspectives and Challenges
Improving Metabolic Stability
Current efforts focus on replacing the methoxymethoxy group with trifluoroethoxy (-OCH₂CF₃) to reduce CYP3A4-mediated demethylation. Early analogs show 3x longer plasma half-lives in murine models .
Expanding Materials Applications
Grafting the compound into conjugated microporous polymers (CMPs) generates materials with tunable bandgaps (1.8–2.4 eV) for organic photovoltaics. Initial devices achieve PCE = 6.2% under AM1.5G illumination .
Toxicity Profiling
Chronic toxicity studies in canines (6 months, 50 mg/kg/day) revealed reversible hepatocyte vacuolation, prompting structure-activity studies to mitigate off-target effects .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume